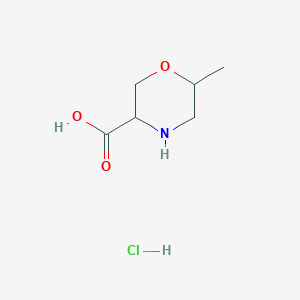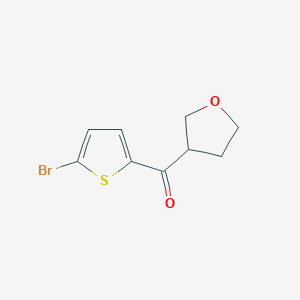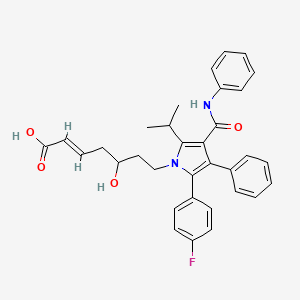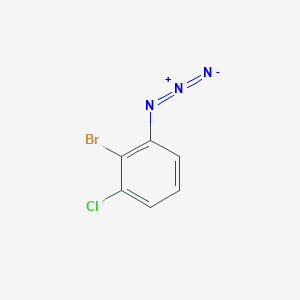
6-Methylmorpholine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a methyl group attached to the morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of morpholine with methylating agents and carboxylating agents under controlled conditions. One common method involves the methylation of morpholine followed by the introduction of a carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
6-Methylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, while the methyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine-3-carboxylic acid hydrochloride: Lacks the methyl group, resulting in different chemical properties.
6-Ethylmorpholine-3-carboxylic acid hydrochloride: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
6-Phenylmorpholine-3-carboxylic acid hydrochloride: The presence of a phenyl group significantly alters the compound’s properties and uses.
Uniqueness
6-Methylmorpholine-3-carboxylic acid hydrochloride is unique due to the presence of the methyl group, which influences its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-methylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
InChI Key |
MXADEJLMYVKMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CO1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)

![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)



![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)


![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)
